molecular formula C17H18O2 B3183602 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- CAS No. 101594-58-5

1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-

Cat. No.: B3183602
CAS No.: 101594-58-5
M. Wt: 254.32 g/mol
InChI Key: XBNJLAPERJEQAO-UHFFFAOYSA-N
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Description

Contextualization within the Field of Aromatic Ketone Derivatives

Aromatic ketones are a class of organic compounds defined by the presence of a carbonyl group (C=O) directly attached to at least one aromatic ring. numberanalytics.com This structural feature imparts unique chemical properties and reactivity compared to their aliphatic counterparts. numberanalytics.com The carbonyl group's carbon-oxygen double bond is polarized, making the carbonyl carbon an electrophilic center and the oxygen a nucleophilic center. ncert.nic.in When conjugated with an aromatic ring, the electronic properties of the carbonyl group are modified, influencing its reactivity in various organic transformations.

These compounds are fundamental building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, fragrances, and advanced materials. numberanalytics.com The nomenclature for these compounds follows IUPAC rules, with the suffix "-one" indicating the ketone functional group. wikipedia.org 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- is an unsymmetrical diaryl ketone derivative, where the carbonyl group is part of a four-carbon chain and is flanked by a substituted phenyl ring on one side and a benzyl (B1604629) group on the other.

Historical Development of Research on Butanone Scaffolds Bearing Aromatic Substituents

Research into butanone scaffolds with aromatic substituents has a history rooted in both synthetic methodology and the exploration of natural products and their analogs. While specific historical records for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- are not prominent, the development of related structures provides significant context.

A notable related compound is 4-(4-methoxyphenyl)-2-butanone (B1665111), also known as anisylacetone or raspberry ketone methyl ether. chemicalbook.comnist.govnih.gov This compound, valued for its sweet, floral, and fruity aroma, has been used in perfume compositions. chemicalbook.com Early synthetic methods for such compounds involved the condensation of acetone (B3395972) with anisaldehyde, followed by hydrogenation. chemicalbook.com Another historical example is the synthesis of 1-(4-methoxyphenyl)-butanone-3, for which a patent was granted in 1967. google.com This process involved reacting p-methoxy benzyl chloride with ethyl acetoacetate (B1235776) in the presence of a base, followed by hydrolysis and decarboxylation. google.com

These early syntheses demonstrate the long-standing interest in creating butanone structures functionalized with methoxyphenyl groups. The research was often driven by the fragrance industry and the need for efficient routes to synthetically accessible aroma chemicals. Over time, the focus has expanded to include these scaffolds as intermediates in medicinal chemistry and materials science, leveraging the reactivity of the ketone and the electronic properties of the aromatic rings.

Significance of the 4-Methoxyphenyl (B3050149) and 4-Phenyl Moieties in Chemical Structure and Reactivity

The 4-Methoxyphenyl Group: The methoxy (B1213986) group (-OCH₃) is a key functional group in organic chemistry. wikipedia.org When attached to a benzene (B151609) ring at the para position relative to the butanone chain, it acts as a powerful electron-donating group through resonance. wikipedia.org This donation of electron density to the aromatic ring can, in turn, influence the reactivity of the adjacent carbonyl group. The increased electron density on the phenyl ring can affect its susceptibility to electrophilic aromatic substitution and modulate the electrophilicity of the carbonyl carbon. The presence of the methoxy group is also significant in the context of antioxidant activity, as the phenol (B47542) ether can participate in radical scavenging mechanisms. researchgate.net Furthermore, the methoxy group is a common feature in many natural products and biologically active molecules. wikipedia.org

Current Research Landscape and Underexplored Facets of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-

The current research landscape for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- appears to be limited, with a scarcity of dedicated studies on its synthesis, reactivity, or application in the scientific literature. The compound is available from chemical suppliers, indicating its accessibility for research purposes. sinfoochem.com However, its specific properties and potential uses remain largely underexplored.

The lack of extensive research on this precise molecule presents several opportunities for investigation. Based on the chemistry of related aromatic ketones and butanone scaffolds, potential research avenues include:

Novel Synthetic Applications: The compound could serve as a precursor for the synthesis of more complex molecular architectures. The carbonyl group is a versatile handle for various transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions like aldol (B89426) or Grignard reactions. ncert.nic.in The aromatic rings could undergo further functionalization.

Medicinal Chemistry Scaffolding: Many biologically active compounds feature diaryl structures. The butanone linker provides a flexible core connecting the 4-methoxyphenyl and phenyl moieties. Derivatives of this compound could be synthesized and screened for various biological activities. For instance, related structures containing a 4-methoxyphenyl group have been investigated for their potential anti-aging effects biosynth.com and as components of more complex kinase inhibitors. researchgate.net Similarly, derivatives such as 1-phenyl-1-butanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone are being explored in early discovery research. sigmaaldrich.com

Materials Science: Aromatic ketones are sometimes used in the development of photopolymers and other advanced materials. The specific combination of electron-donating and relatively neutral aromatic groups might impart interesting photophysical properties that have yet to be characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-19-16-12-10-15(11-13-16)17(18)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNJLAPERJEQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659592
Record name 1-(4-Methoxyphenyl)-4-phenylbutan-1-one
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Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101594-58-5
Record name 1-(4-Methoxyphenyl)-4-phenylbutan-1-one
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Record name 1-(4-methoxyphenyl)-4-phenylbutan-1-one
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Chemical Reactivity and Transformation Mechanisms of 1 Butanone, 1 4 Methoxyphenyl 4 Phenyl

Photochemical Transformations of Related Butanone Compounds

The photochemistry of ketones like butanone is well-documented and primarily involves Norrish Type I and Norrish Type II reactions. wikipedia.org These transformations are initiated by the absorption of light, which excites the carbonyl group to a singlet state, potentially followed by intersystem crossing to a triplet state. wikipedia.orgrsc.org

Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group, generating two free radical intermediates. wikipedia.org For a generic butanone derivative, this α-scission can occur on either side of the carbonyl. The stability of the resulting radicals often dictates the preferred cleavage site. For instance, the photolysis of 2-butanone (B6335102) preferentially yields more stable ethyl radicals over methyl radicals. wikipedia.orgyoutube.com In the case of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, this could lead to the formation of an acyl radical and an alkyl radical. These radicals can then undergo secondary reactions such as recombination, decarbonylation to form new C-C bonds, or abstraction of protons to yield ketenes, alkanes, aldehydes, or alkenes. wikipedia.org

Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen atom available for abstraction by the excited carbonyl group. wikipedia.org The process proceeds through a 1,4-biradical intermediate. numberanalytics.com This intermediate can then either cleave (β-scission) to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative (a reaction known as the Norrish-Yang reaction). wikipedia.org The efficiency of these photochemical reactions can be influenced by substituents on the ketone structure. rsc.org These reactions are not just of academic interest; they are crucial in understanding the photo-oxidation of polymers and have been applied as key steps in the total synthesis of complex natural products. wikipedia.orgnih.gov

Table 1: Primary Photochemical Reactions of Ketones

Reaction Type Initial Step Key Intermediate Potential Products
Norrish Type I Homolytic cleavage of α-C-C bond Acyl and alkyl radicals Recombined ketone, alkanes, alkenes, ketenes
Norrish Type II Intramolecular γ-hydrogen abstraction 1,4-biradical Enol, alkene, cyclobutanol derivatives

Cleavage Reactions of Aromatic Ether Moieties in Butanone Derivatives

The 4-methoxyphenyl (B3050149) group contains an aromatic ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions. numberanalytics.comwikipedia.org This reaction is significant in organic synthesis for modifying aromatic compounds. numberanalytics.com

The most common method for cleaving aromatic ethers is through treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comwikipedia.orglibretexts.org The reaction mechanism begins with the protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com Following this activation, a nucleophile (the halide ion) attacks. wikipedia.org

The specific pathway, either SN1 or SN2, depends on the nature of the carbon atom attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com

SN2 Mechanism: For aryl methyl ethers like the methoxyphenyl group, the subsequent step is an SN2 attack by the halide ion on the methyl group, which is sterically unhindered. This results in the formation of a phenol (B47542) and a methyl halide. libretexts.orgmasterorganicchemistry.com The nucleophile attacks the aliphatic carbon rather than the aromatic ring carbon, as the latter is not susceptible to SN1 or SN2 reactions. libretexts.org

SN1 Mechanism: This pathway is favored if the alkyl group attached to the ether can form a stable carbocation (e.g., a tertiary alkyl group). This is not the case for the methyl group in the methoxy moiety. masterorganicchemistry.com

Basic cleavage of aromatic ethers is also possible but typically requires very strong bases like organolithium compounds. wikipedia.org For the 1-(4-methoxyphenyl)-4-phenyl-1-butanone, acidic cleavage would be the expected route, converting the methoxy group into a hydroxyl group to yield 1-(4-hydroxyphenyl)-4-phenyl-1-butanone.

Reactivity of the Carbonyl Functionality in Butanone Derivatives

The carbonyl group (C=O) is the most reactive site in butanone derivatives under many conditions. Due to the higher electronegativity of oxygen, the C=O bond is polarized, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. allstudiesjournal.comyoutube.com This polarity governs the characteristic reactions of aldehydes and ketones, which are primarily nucleophilic additions. studymind.co.ukncert.nic.in

The general mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the partially positive carbonyl carbon. This step changes the hybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. ncert.nic.in

Protonation: The negatively charged oxygen atom of the intermediate is protonated, typically by the solvent (like water or a dilute acid), to yield the final alcohol product. studymind.co.uk

The reactivity of the carbonyl group is influenced by both electronic and steric factors. ncert.nic.in

Electronic Effects: Electron-withdrawing groups near the carbonyl increase its electrophilicity and reactivity, while electron-donating groups decrease it. allstudiesjournal.comlibretexts.org In 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, the aromatic rings attached to the butanone chain will influence the carbonyl's reactivity.

Steric Effects: Bulky groups attached to the carbonyl carbon can hinder the approach of the nucleophile, making ketones generally less reactive than aldehydes. ncert.nic.in

Common nucleophilic addition reactions for butanone derivatives include reactions with organometallic reagents (Grignard, organolithium), hydrides (e.g., from NaBH₄), and cyanide ions. studymind.co.uk Reaction with hydride reagents, for instance, would reduce the carbonyl group to a secondary alcohol.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings

The two phenyl rings in 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- can undergo substitution reactions, but their reactivity and the position of substitution are governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS): This is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. dalalinstitute.com The reaction proceeds via a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com

On the 4-methoxyphenyl ring: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Since the para position is already substituted, electrophilic attack will be directed to the ortho positions (C2 and C6) relative to the methoxy group.

On the terminal phenyl ring: The alkyl chain attached to this ring is a weak activating group and an ortho, para-director. Therefore, electrophiles will preferentially attack at the ortho and para positions of this ring.

Nucleophilic Aromatic Substitution (SNAr): This reaction is less common for simple benzene (B151609) rings and requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.comlibretexts.org The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Neither the methoxy-substituted ring nor the alkyl-substituted phenyl ring in the parent compound is sufficiently electron-deficient to readily undergo SNAr. This type of reaction would only become feasible if strong electron-withdrawing groups were introduced onto the rings, for example, through a prior electrophilic nitration reaction.

Isomerization Pathways and Structural Rearrangements in Butanone Systems

Ketones can undergo various isomerization and rearrangement reactions, altering their carbon skeleton or the position of the carbonyl group.

One significant pathway is ketone isomerization via a "chain-walking" mechanism. Recent research has demonstrated that under certain catalytic conditions, such as using sulfur and an amine base, the carbonyl group can migrate along an alkyl chain. youtube.com This process is thought to involve the reversible formation of an enamine intermediate, which facilitates the positional shift of the double bond and, consequently, the carbonyl group. youtube.com For 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, this could potentially lead to the formation of isomeric ketones where the carbonyl group is at a different position on the butane (B89635) chain, provided the necessary reagents and conditions are applied.

Another potential isomerization involves the transformation into cyclic structures. For example, related γ-keto compounds can be precursors to cyclic isomers like γ-butyrolactones, which are five-membered lactone rings. acs.org Such rearrangements often require specific reagents to induce cyclization and oxidation/reduction steps.

Skeletal isomerization of the butane chain itself, similar to the industrial isomerization of n-butane to isobutane, typically requires solid acid catalysts like zeolites at high temperatures and is a more destructive process less common in fine chemical synthesis. mdpi.com

Mechanistic Insights into Enzymatic Biotransformations of Butanone Analogues

Enzymes offer highly selective and efficient routes for transforming ketones and their derivatives under mild conditions. The primary enzymatic transformations relevant to butanone analogues are reductions, though other reactions like carboxylation are also known.

Biocatalytic Reduction: The reduction of the carbonyl group is a common biotransformation. Oxidoreductases, particularly ketoreductases (KREDs), are widely used for the asymmetric reduction of ketones to chiral alcohols. nih.goventrechem.com These enzymes typically use nicotinamide (B372718) cofactors (NADH or NADPH) as a source of hydrides. nih.gov The cofactor itself is regenerated in situ using a sacrificial co-substrate like glucose or formate. nih.govacs.org For instance, various yeast strains and isolated enzymes have been shown to reduce butanone derivatives with high enantioselectivity. nih.gov Ene-reductases (EReds) from the Old Yellow Enzyme (OYE) family can reduce α,β-unsaturated ketones and have also been shown to reduce C=C double bonds in precursors, leading to saturated ketones like 4-phenyl-2-butanone. nih.govacs.org

Other Biotransformations: Some bacteria can metabolize simple ketones via different pathways. For example, the bacterium "Aromatoleum aromaticum" utilizes an ATP-dependent acetone (B3395972) carboxylase to carboxylate butanone, initiating its degradation pathway. nih.gov This enzyme carboxylates butanone to 3-oxopentanoic acid. nih.gov While this is a metabolic degradation pathway, it demonstrates that enzymatic systems can modify the carbon skeleton of butanones directly. Engineered E. coli strains have also been developed to produce 2-butanone from glucose, showcasing the versatility of biosynthetic pathways. nih.gov

Table 2: Examples of Enzymatic Transformations of Butanone Analogues

Enzyme/Organism Substrate Type Transformation Mechanistic Aspect Reference
Pichia jadinii Hydroxy-ketone Reduction of C=O Asymmetric reduction to chiral diol nih.gov
Ene-Reductases (OYE family) Alkyne Reduction of C≡C and C=C Stepwise reduction to saturated ketone nih.gov
Ketoreductases (KREDs) Ketone Reduction of C=O NADPH-dependent hydride transfer entrechem.com
"Aromatoleum aromaticum" Aliphatic ketone Carboxylation ATP-dependent carboxylation of the alkyl chain nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Butanone, 1 4 Methoxyphenyl 4 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the carbon-hydrogen framework of organic molecules. For 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The protons on the 4-methoxyphenyl (B3050149) ring would likely appear as two doublets in the aromatic region (δ 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The phenyl group at the other end of the butyl chain would present as a multiplet in a similar region. The methoxy (B1213986) group protons would give a sharp singlet around δ 3.8 ppm. The aliphatic protons of the butanone chain would exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent carbonyl and phenyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon is expected to have a chemical shift in the range of δ 195-210 ppm. The aromatic carbons would appear between δ 110-165 ppm, with the carbon bearing the methoxy group being the most shielded. The methoxy carbon itself would be observed around δ 55 ppm. The aliphatic carbons of the butyl chain would be found in the upfield region of the spectrum.

To illustrate the expected chemical shifts, the experimental data for a related compound, 4-(4-methoxyphenyl)-2-butanone (B1665111), is presented below. chemicalbook.comnih.govnist.govtcichemicals.comchemicalbook.com

Proton (¹H) Predicted Chemical Shift (ppm) for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- Experimental Chemical Shift (ppm) for 4-(4-Methoxyphenyl)-2-butanone
Aromatic (4-methoxyphenyl)~ 7.9 (d), ~6.9 (d)7.09 (d, J=8.6 Hz, 2H), 6.82 (d, J=8.6 Hz, 2H)
Aromatic (phenyl)~ 7.2-7.4 (m)-
Methoxy (-OCH₃)~ 3.8 (s)3.77 (s, 3H)
-CH₂- (next to C=O)~ 3.0 (t)2.73 (t, J=7.5 Hz, 2H)
-CH₂-~ 2.2 (m)2.80 (t, J=7.5 Hz, 2H)
-CH₂- (next to phenyl)~ 2.7 (t)-
Methyl (-CH₃)-2.12 (s, 3H)
Carbon (¹³C) Predicted Chemical Shift (ppm) for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- Experimental Chemical Shift (ppm) for 4-(4-Methoxyphenyl)-2-butanone
Carbonyl (C=O)~ 198208.2
Aromatic C (C-OCH₃)~ 163158.0
Aromatic C (C-C=O)~ 130-
Aromatic CH (methoxyphenyl)~ 130, ~114129.9, 113.8
Aromatic C (C-butyl)~ 141-
Aromatic CH (phenyl)~ 128, ~126-
Methoxy (-OCH₃)~ 5555.2
-CH₂- (next to C=O)~ 3844.9
-CH₂-~ 2829.8
-CH₂- (next to phenyl)~ 35-
Methyl (-CH₃)-29.9

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹ for aromatic ketones. The C-O stretching of the methoxy group would likely appear as a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the benzene rings would be particularly prominent.

The IR data for the related compound 4-(4-methoxyphenyl)-2-butanone shows characteristic peaks that support these predictions. nist.gov

Functional Group Predicted IR Absorption (cm⁻¹) for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- Experimental IR Absorption (cm⁻¹) for 4-(4-Methoxyphenyl)-2-butanone
Aromatic C-H Stretch3100-3000~3050
Aliphatic C-H Stretch3000-2850~2950
Carbonyl (C=O) Stretch1685-16651715
Aromatic C=C Stretch1600, 1580, 1510, 14601612, 1512
C-O (Aryl Ether) Stretch1260-1200, 1050-10101248, 1036

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound and for elucidating its fragmentation pathways, which can provide valuable structural information. For 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- (C₁₇H₁₈O₂), the molecular ion peak [M]⁺ would be observed at a high resolution m/z value corresponding to its exact mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic cleavages. A prominent fragmentation would be the alpha-cleavage on either side of the carbonyl group. Cleavage between the carbonyl carbon and the phenyl group would lead to a [C₆H₅CO]⁺ ion (m/z 105). Another significant fragmentation would be the McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. The fragmentation of the butyl chain and the loss of the methoxy group are also expected.

The mass spectrum of 4-(4-methoxyphenyl)-2-butanone (C₁₁H₁₄O₂) shows a molecular ion peak at m/z 178 and a base peak at m/z 121, corresponding to the [CH₃OC₆H₄CH₂]⁺ fragment. nih.govnist.gov

Ion Predicted m/z for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- Observed m/z for 4-(4-Methoxyphenyl)-2-butanone
[M]⁺254178
[CH₃OC₆H₄CO]⁺135-
[C₆H₅]⁺77-
[CH₃OC₆H₄]⁺107-
[CH₃OC₆H₄CH₂]⁺121121 (base peak)
[C₆H₅(CH₂)₃]⁺119-

X-ray Crystallography for Solid-State Structural Conformation (where applicable for related compounds)

Studies on butyrophenone (B1668137) derivatives have shown that the conformation of the butyl chain and the orientation of the aromatic rings can be influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces. rsc.org In the case of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, the molecule would likely adopt a conformation that minimizes steric hindrance between the two bulky aromatic groups. The planarity of the benzoyl moiety is a common feature in such structures.

Comparative Spectroscopic Characterization of Aromatic Ketone Analogues

The spectroscopic features of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- can be further understood by comparing them with those of other aromatic ketone analogues.

Butyrophenone: This simpler analogue lacks the methoxy and the second phenyl group. Its ¹H NMR spectrum shows a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the carbonyl, along with the aromatic protons. chemicalbook.com Its IR spectrum shows a strong carbonyl absorption around 1686 cm⁻¹. charite.de

4-Methoxyacetophenone: This compound features the 4-methoxyphenyl ketone moiety. Its ¹H NMR spectrum shows a characteristic singlet for the acetyl methyl group and the distinct doublet pattern for the aromatic protons. researchgate.net

Chalcones: These are α,β-unsaturated ketones with two aromatic rings. Their spectroscopic data provides a reference for the signals of the aromatic rings and the carbonyl group in a different electronic environment. rsc.orgnp-mrd.orgchemicalbook.com

Computational and Theoretical Investigations of 1 Butanone, 1 4 Methoxyphenyl 4 Phenyl

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT methods can accurately predict the optimized geometry, energy, and various electronic properties of molecules like 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to solve the Schrödinger equation in a computationally efficient manner. globalresearchonline.netmaterialsciencejournal.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic and optical properties of a molecule. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. researchgate.netscribd.com

For 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, the HOMO is typically expected to be localized on the electron-rich 4-methoxyphenyl (B3050149) group, which can donate electron density. Conversely, the LUMO is often centered around the carbonyl group and the unsubstituted phenyl ring, which act as electron-accepting regions. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. materialsciencejournal.org Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. scribd.com

Table 1: Hypothetical Frontier Orbital Data for 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-

Parameter Value (eV) Description
EHOMO -6.15 eV Energy of the Highest Occupied Molecular Orbital
ELUMO -2.20 eV Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 3.95 eV Indicates kinetic stability and resistance to electronic excitation
Ionization Potential (I) 6.15 eV Estimated energy required to remove an electron (≈ -EHOMO)
Electron Affinity (A) 2.20 eV Estimated energy released when an electron is added (≈ -ELUMO)

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. usc.edusouthampton.ac.uk This method provides detailed information about charge distribution, hybridization, and the stabilizing effects of electron delocalization. researchgate.netnih.gov

Table 2: Illustrative NBO Analysis of Key Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (Ocarbonyl) π* (Ccarbonyl-Calpha) ~15-25 Carbonyl group polarization and resonance
LP (Omethoxy) π* (Caromatic-Caromatic) ~5-15 Resonance stabilization from methoxy (B1213986) group
π (C=C)phenyl π* (C=O) ~2-5 Conjugation between phenyl ring and carbonyl

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. globalresearchonline.net It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of electron deficiency (positive potential, prone to nucleophilic attack). Green and yellow areas denote regions of neutral or intermediate potential.

For 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, the MEP map would show the most negative potential (red) localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs. The oxygen of the methoxy group would also show a region of negative potential. Conversely, the hydrogen atoms on the aromatic rings and the carbonyl carbon would exhibit positive potential (blue or blue-green), marking them as potential sites for nucleophilic interaction. globalresearchonline.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms according to the principles of classical mechanics, MD can map the conformational landscape, revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them. nih.gov

For a flexible molecule like 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, MD simulations are invaluable for understanding the rotational freedom around the single bonds in the butyl chain. These simulations can identify the most stable conformers and how they might change in different environments, such as in various solvents. mdpi.com Solvation effects are critical, as the interaction between the solute and solvent molecules can significantly influence conformational preferences and reactivity. MD simulations can explicitly model these interactions, providing a more realistic picture of the molecule's behavior in solution. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for investigating the pathways of chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify the minimum energy structures of reactants and products, as well as the high-energy transition state that connects them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, theoretical studies could elucidate the mechanisms of reactions involving the ketone functional group, such as nucleophilic addition or reduction. For instance, the mechanism of its reduction by a hydride source could be modeled to determine the geometry of the transition state and calculate the activation barrier. These calculations can help predict whether a reaction is feasible and can explain observed product distributions.

Prediction and Validation of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemistry offers reliable methods for predicting the spectroscopic signatures of molecules, which can be used to validate and interpret experimental data. nih.govresearchgate.net DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. researchgate.netepstem.net

For 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-, theoretical IR spectra would predict a strong absorption band for the C=O stretch, typically around 1680-1700 cm⁻¹, and characteristic peaks for C-H, C=C, and C-O bond vibrations. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.netepstem.net Comparing these predicted spectra with experimental results helps confirm the molecular structure and assign specific signals to the correct atoms. materialsciencejournal.org

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Functional Group Calculated IR Frequency (cm⁻¹) Typical Experimental IR (cm⁻¹) Calculated ¹³C NMR Shift (ppm) Typical Experimental ¹³C NMR (ppm)
C=O (Ketone) ~1685 1680-1695 ~198.0 195-205
C-O (Methoxy) ~1250 1240-1260 ~55.5 55-56
Aromatic C=C ~1605, 1510 1600, 1500-1520 ~114-163 113-165

Advanced Applications in Chemical Research and Development

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature that documents the use of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- as a key intermediate in the synthesis of more complex organic molecules. While the synthesis of complex benzenoids often involves aryne intermediates generated from various precursors, and multi-step reactions can utilize reactive intermediates, no specific pathways originating from or passing through 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- have been reported. nih.govbeilstein-journals.orgdeutscher-apotheker-verlag.denptel.ac.in

Mechanistic Studies of Enzyme and Receptor Interactions for Fundamental Biological Understanding

No studies detailing the interaction of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- with enzymes or biological receptors were identified in the reviewed literature. Methodologies for studying such interactions, like radioligand binding assays, are well-established for assessing the affinity and selectivity of compounds for various receptors. nih.govnih.govvanderbilt.educeltarys.comslideshare.net However, there are no public records of these techniques being applied to 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-.

Development as a Precursor for Chiral Building Blocks in Asymmetric Synthesis

The development and application of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- as a precursor for generating chiral building blocks in asymmetric synthesis is not described in the current scientific literature. Asymmetric synthesis is a critical field for producing enantiomerically pure compounds, often relying on chiral auxiliaries, catalysts, or starting materials from a chiral pool. core.ac.ukharvard.edupharmaguideline.comkyoto-u.ac.jpslideshare.netsigmaaldrich.commdpi.com There is no evidence to suggest that 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- has been explored for this purpose.

Catalytic Roles and Design in Organic Transformations and Cascade Reactions

Information regarding any catalytic activity of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- or its use in the design of catalytic organic transformations and cascade reactions is absent from the scientific literature. Cascade reactions, which involve multiple bond-forming events in a single operation, are an efficient synthetic strategy. beilstein-journals.orgnih.govrsc.orgbeilstein-journals.orgnih.gov However, no such reactions involving this specific compound have been documented.

Photoreactivity and Potential Photochemical Applications

The photoreactivity and potential photochemical applications of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- have not been investigated in any published research found. Photochemistry offers unique, light-induced reaction pathways that are distinct from thermally driven reactions and has broad applications. vapourtec.comlibretexts.orgnih.govbeilstein-journals.orgresearchgate.net There are no available studies on the photochemical behavior of 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-.

Derivatives and Analogues of 1 Butanone, 1 4 Methoxyphenyl 4 Phenyl

Systematic Structural Modification Strategies on the Butanone Backbone

The synthesis of derivatives based on the butanone framework often employs well-established chemical reactions that allow for systematic structural alterations. A primary route involves the hydrogenation of chalcone (B49325) (α,β-unsaturated ketone) precursors. nih.gov Chalcones themselves are typically synthesized via the Claisen-Schmidt condensation, which combines appropriately substituted acetophenones and benzaldehydes. derpharmachemica.comresearchgate.net This two-step approach (condensation followed by reduction) is highly versatile, as the choice of initial aldehydes and ketones dictates the final substitution pattern on the aromatic rings of the butanone derivative.

Another key strategy is the aldol (B89426) condensation, for instance, reacting an aldehyde like 4-tert-alkoxy-benzaldehyde with a ketone such as acetone (B3395972), followed by hydrogenation to yield the saturated butanone chain. google.com Modifications can be introduced by varying either the aldehyde or the ketone component. For example, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone begins with the bromination of vanillin, followed by an aldol condensation with acetone and a subsequent selective reduction. researchgate.net

These synthetic pathways allow for several systematic modifications:

Varying Chain Length: Using ketones other than acetone or its derivatives can alter the length of the carbon backbone.

Altering Ketone Position: The position of the carbonyl group can be changed based on the reactants, leading to isomers like 1-butanone, 2-butanone (B6335102), or 3-butanone derivatives. google.comgoogle.com

Introducing Substituents: Functional groups can be added to the aliphatic chain or the aromatic rings by selecting appropriately substituted starting materials. researchgate.net

Exploration of Aromatic Substituent Effects and Isomeric Variations

The placement of substituents on the aromatic rings and the isomeric form of the butanone backbone have profound effects on the compound's properties and activity.

Isomeric Variations: Structural isomers of the parent compound, where the phenyl, methoxyphenyl, and ketone groups are arranged differently, have been widely studied. For instance, 4-(4-methoxyphenyl)-2-butanone (B1665111), also known as anisylacetone or raspberry ketone methyl ether, is a well-known isomer used as a natural flavoring and fragrance agent with a sweet, floral, and fruity odor. biosynth.comsigmaaldrich.comnih.govchemicalbook.com Another isomer, 1-phenyl-2-butanone, has been identified in natural sources like tea leaves. thegoodscentscompany.com

Isomer NameCommon Name(s)Natural Occurrence/UseReference
4-(4-Methoxyphenyl)-2-butanoneAnisylacetone, Raspberry ketone methyl etherFlavoring agent, fragrance, found in Aquilaria malaccensis biosynth.comnih.govchemicalbook.com
1-Phenyl-2-butanoneBenzyl (B1604629) ethyl ketoneFound in tea leaf thegoodscentscompany.com
1-(4-Hydroxyphenyl)-3-butanone-Flavoring substance google.com

Aromatic Substituent Effects: The nature and position of substituents on the two aromatic rings are critical determinants of biological activity. In analogous chalcone series, a clear relationship has been established between the electronic properties of substituents and their efficacy. A study on chalcone derivatives revealed that compounds with electron-releasing groups (such as methoxy) at the para-position of the aromatic rings exhibited excellent antiulcer activity. derpharmachemica.com Conversely, compounds with electron-withdrawing groups like bromo and iodo showed milder activity. derpharmachemica.com This principle suggests that modifications to the methoxy (B1213986) group on the 1-(4-methoxyphenyl) ring or substitutions on the 4-phenyl ring could systematically tune the biological profile of the parent compound. Studies on related synthetic cathinones also confirm that the presence and position of aromatic substituents significantly impact their biological action and selectivity. nih.govnih.gov

Butanone Derivatives Incorporating Heterocyclic Ring Systems

The butanone scaffold can be integrated with heterocyclic rings to create hybrid molecules, often leading to novel biological activities. This can be achieved either by attaching a heterocycle to the butanone structure or by using the butanone precursor to form a new heterocyclic ring.

Chalcones, the unsaturated precursors to butanones, are particularly valuable intermediates for synthesizing a wide range of heterocyclic compounds. ekb.eghumanjournals.com The reactive α,β-unsaturated keto group in chalcones allows for cyclization reactions with various reagents. humanjournals.com

Examples of Heterocyclic Synthesis from Chalcone Precursors:

Reagent Resulting Heterocycle Reference
Hydrazine Hydrate Pyrazoline samipubco.com
Hydroxylamine Isoxazole / Isoxazoline uobaghdad.edu.iqtsijournals.com
Urea Pyrimidine / Oxazine samipubco.comtsijournals.com

Furthermore, butanone derivatives have been synthesized with pre-formed heterocyclic moieties. A notable example is 1-phenyl-1-butanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone , which incorporates a thiazole (B1198619) ring. sigmaaldrich.com Another complex derivative, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-1-butanone , features a piperazine (B1678402) ring attached to the butanone side chain. uni.lu In a different structural arrangement, pyrrolidin-2-ones (a lactam heterocycle) have been synthesized with a 1-(4-methoxyphenyl) substituent and further derivatized with other heterocycles like oxadiazoles (B1248032) and triazoles to be evaluated for antioxidant and antibacterial properties. researchgate.net

Structure-Activity Relationship (SAR) Methodologies in Analogous Compound Series (Methodology focus)

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org The primary goal of an SAR analysis is to identify the key chemical features (pharmacophores) responsible for a compound's effects, which in turn guides the design of more potent and selective analogues. wikipedia.orgdrugdesign.org

The methodology involves a systematic process:

Systematic Molecular Modification: A lead compound is altered by adding, removing, or replacing specific functional groups or fragments. drugdesign.org For butanone derivatives, this could involve changing aromatic ring substituents, altering the length or branching of the alkyl chain, modifying stereochemistry, or incorporating heterocyclic rings. nih.govnih.gov

Biological Evaluation: The newly synthesized analogues are tested for their biological activity to determine how the structural changes have affected their potency and selectivity.

Data Interpretation: The results are analyzed to establish relationships between structural features and activity. For example, if replacing a methoxy group with a hydroxyl group increases activity, it may indicate the importance of a hydrogen bond donor at that position.

This process can be evolved into Quantitative Structure-Activity Relationship (QSAR) studies, where mathematical models are developed to correlate chemical structure with biological activity. wikipedia.org A powerful application of this is "QSAR-driven design," where computational models built from existing data are used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This approach was successfully used to design potent anti-tuberculosis agents based on the chalcone scaffold. nih.gov

Environmental Occurrence and Natural Product Chemistry of Related Butanone Structures (e.g., in biological matrices like honey)

Butanone structures and their derivatives are found in various natural sources, where they often contribute to aroma and flavor profiles and can serve as chemical markers.

Honey is a particularly rich source of volatile organic compounds (VOCs), including a variety of ketones. nih.govresearchgate.net These compounds originate from the nectar of plants, are modified by bee metabolism, or are formed during storage. nih.gov They are crucial to the distinct aroma of different honey types and can be used to determine their botanical origin. researchgate.net

Notable Butanone Derivatives Found in Nature:

Compound Natural Source Significance Reference
3-Hydroxy-2-butanone Eucalyptus honey Floral marker researchgate.net
3-Hydroxy-4-phenyl-2-butanone Thyme honey Aroma component researchgate.net
4-(4-Methoxyphenyl)-2-butanone Aquilaria malaccensis, various fruits Flavoring and fragrance agent nih.govchemicalbook.com
1-Phenyl-2-butanone Tea leaf - thegoodscentscompany.com
Zingerone (B1684294) Ginger Pungent principle, structural analog researchgate.net

The presence of these compounds, particularly in a complex matrix like honey, is often determined using gas chromatography-mass spectrometry (GC-MS). kenyachemicalsociety.org The identification of specific butanones like 3-hydroxy-2-butanone as a marker for eucalyptus honey or 3-hydroxy-4-phenyl-2-butanone in thyme honey highlights their importance in food science and authentication. researchgate.netresearchgate.net The structural similarity of naturally occurring butanones like zingerone from ginger has also inspired the synthesis of analogues for applications such as insect attractants. researchgate.net

Q & A

Q. Key side reactions :

  • Over-alkylation at the methoxy-substituted aromatic ring.
  • Keto-enol tautomerism leading to undesired byproducts.
    Mitigate via controlled temperature (0–5°C) and stoichiometric monitoring .

Advanced: How can researchers resolve contradictory spectral data for this compound (e.g., unexpected peaks in NMR)?

Answer:
Contradictions often arise from:

  • Residual solvents (e.g., DMSO-d₆ or CHCl₃): Compare with solvent-free spectra or use deuterated solvents with lower interference.
  • Dynamic effects : Rotamers or hindered rotation (e.g., bulky aryl groups) split signals; variable-temperature NMR (VT-NMR) clarifies time-averaged peaks.
  • Impurities : Use preparative HPLC to isolate pure fractions and re-analyze. Cross-validate with X-ray crystallography if crystalline .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing environmental impact?

Answer:

  • Catalyst optimization : Replace AlCl₃ with recyclable ionic liquids or immobilized catalysts (e.g., silica-supported Fe³⁺) to reduce waste.
  • Solvent selection : Use green solvents (e.g., cyclopentyl methyl ether) instead of dichloromethane.
  • Flow chemistry : Enhances heat/mass transfer, reduces reaction time, and improves reproducibility. Monitor via inline FTIR for real-time yield assessment .

Basic: What are the compound’s predicted pharmacokinetic properties, and how are they validated experimentally?

Answer:

  • Lipophilicity : Calculate logP (estimated ~3.5 via software like MarvinSuite) to assess membrane permeability.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration followed by HPLC-UV quantification.
    Correlate in silico predictions (e.g., SwissADME) with in vitro assays for validation .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The 4-methoxyphenyl group is electron-donating (+M effect), activating the aromatic ring toward electrophilic substitution. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Electron-rich aryl boronic acids accelerate oxidative addition but may require lower temperatures to prevent homocoupling.
  • Steric hindrance from the 4-phenyl group slows transmetallation; use bulky ligands (e.g., SPhos) to enhance selectivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential volatility and inhalation risks.
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • Storage : In amber glass under argon at –20°C to prevent photodegradation/oxidation .

Advanced: How can computational methods (e.g., DFT) predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to receptors (e.g., COX-2 for anti-inflammatory activity).
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO/LUMO) for redox behavior.
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Validate with SPR or ITC binding assays .

Basic: What chromatographic techniques are suitable for purity analysis?

Answer:

  • HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm.
  • TLC : Silica gel 60 F₂₅₄, eluent = ethyl acetate/hexane (1:3), visualize under UV or iodine vapor.
  • GC-MS : For volatile derivatives (e.g., silylated samples), use DB-5MS column and EI ionization .

Advanced: How do stereochemical factors (e.g., at the butanone chain) affect biological activity?

Answer:
Stereochemistry dictates target binding affinity . For example:

  • (R)-enantiomers may exhibit higher activity at G-protein-coupled receptors due to complementary chirality.
  • Use chiral HPLC (Chiralpak IA column) or enzymatic resolution to isolate enantiomers.
  • Compare IC₅₀ values in assays (e.g., kinase inhibition) to establish structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.